BenchChemオンラインストアへようこそ!

Hbed monohydrochloride hydrate

Iron Chelation Therapy Transfusional Iron Overload Preclinical Efficacy

HBED monohydrochloride hydrate (CAS 35369‑53‑0; N,N′‑bis(2‑hydroxybenzyl)ethylenediamine‑N,N′‑diacetic acid monohydrochloride hydrate) is a hexadentate phenolic aminocarboxylate chelator that delivers six coordinating donors — two phenolate oxygens, two amine nitrogens, and two carboxylate oxygens — to fully occupy the six coordination sites of Fe(III) [REFS‑1]. This complete coordination shell underlies both its exceptional thermodynamic stability (the Fe(III)‑HBED complex exhibits a formation constant of log K ≈ 39, the highest among synthetic agricultural chelators) and its inability to participate in Fenton‑type redox cycling [REFS‑2].

Molecular Formula C20H27ClN2O7
Molecular Weight 442.9 g/mol
Cat. No. B13852113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHbed monohydrochloride hydrate
Molecular FormulaC20H27ClN2O7
Molecular Weight442.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O.O.Cl
InChIInChI=1S/C20H24N2O6.ClH.H2O/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24;;/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28);1H;1H2
InChIKeyLLSTUPXEHRIYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HBED Monohydrochloride Hydrate — A Hexadentate Iron Chelator with Quantifiable Differentiation for Therapeutic and Agricultural Iron-Management Procurement


HBED monohydrochloride hydrate (CAS 35369‑53‑0; N,N′‑bis(2‑hydroxybenzyl)ethylenediamine‑N,N′‑diacetic acid monohydrochloride hydrate) is a hexadentate phenolic aminocarboxylate chelator that delivers six coordinating donors — two phenolate oxygens, two amine nitrogens, and two carboxylate oxygens — to fully occupy the six coordination sites of Fe(III) [REFS‑1]. This complete coordination shell underlies both its exceptional thermodynamic stability (the Fe(III)‑HBED complex exhibits a formation constant of log K ≈ 39, the highest among synthetic agricultural chelators) and its inability to participate in Fenton‑type redox cycling [REFS‑2]. Originally developed and evaluated head‑to‑head against deferoxamine (DFO) for chronic transfusional iron overload, HBED has subsequently gained regulatory approval in the European Union as an agricultural iron fertiliser for calcareous and high‑pH soils [REFS‑3].

Why In‑Class Iron Chelators Cannot Be Interchanged — The HBED Differentiation Case


Iron‑chelator performance diverges sharply across four non‑interchangeable parameters: denticity, thermodynamic stability, route‑dependent pharmacokinetics, and redox behaviour. Hexadentate chelators such as HBED fully saturate the Fe(III) coordination sphere, blocking redox cycling, whereas lower‑denticity agents (bidentate deferiprone, tridentate deferasirox) leave one or more coordination sites accessible for Fenton chemistry, conferring pro‑oxidant liability that has been documented in systematic multi‑assay comparisons [REFS‑1]. The monohydrochloride hydrate salt form of HBED — confirmed by Bergeron et al. as the actual species supplied commercially under the dihydrochloride label — provides defined stoichiometry for conversion to the monosodium salt (NaHBED) that enables both subcutaneous and intravenous administration with route‑dependent iron‑excretion efficiencies that differ substantially from deferoxamine [REFS‑2]. In agricultural contexts, the stability constant gap between Fe‑HBED (log K ≈ 39) and the industry standard Fe‑o,o‑EDDHA (log K ≈ 34) translates into a ~100,000‑fold difference in complex stability, directly determining iron persistence in calcareous soils above pH 7.5 [REFS‑3]. These parameter spaces are not continuous; a procurement decision that treats any iron chelator as a generic substitute will incur predictable efficacy or safety penalties.

Quantitative Differentiation Evidence for HBED Monohydrochloride Hydrate Against Principal Comparators


Subcutaneous HBED Induces ~3‑Fold Greater Net Iron Excretion Than Equimolar Deferoxamine in Iron‑Loaded Primates and Rodents

In the iron‑loaded Cebus apella monkey, subcutaneous (SC) injection of HBED monohydrochloride dihydrate (75–324 μmol/kg) produced a net iron excretion nearly three times that observed after similar SC doses of deferoxamine (DFO) [REFS‑1]. A subsequent study using the monosodium salt (NaHBED) confirmed that by both SC bolus and 20‑minute IV infusion routes, NaHBED was consistently about twice as efficient as DFO at equimolar doses (150 μmol/kg) [REFS‑2]. In non‑iron‑overloaded bile‑duct‑cannulated rats, a single SC injection of HBED at 150 μmol/kg yielded net iron excretion more than threefold greater than the same DFO dose [REFS‑3]. Oral administration of either chelator, even at 300–324 μmol/kg, was ineffective in primates [REFS‑1].

Iron Chelation Therapy Transfusional Iron Overload Preclinical Efficacy Deferoxamine Comparator

Fe(III)‑HBED Stability Constant (log K ≈ 39) Exceeds That of o,o‑EDDHA (log K ≈ 34) by ~100,000‑Fold, Conferring Functional Iron Availability up to pH 12

The Fe(III)‑HBED complex exhibits a stability constant of log K = 39 (K = 10³⁹), comparable to the iron‑binding stability of haemoglobin, whereas the agricultural standard o,o‑EDDHA exhibits log K ≈ 34 (K = 10³⁴) [REFS‑1][REFS‑2]. This approximately 100,000‑fold (Δlog K ≈ 5) thermodynamic advantage is structurally attributed to the hexadentate N₂O₄ donor set of HBED providing a better steric fit to Fe³⁺ compared to EDDHA, and is confirmed by the HBED patent holder ADOB® as the highest stability constant among synthetic agricultural chelators [REFS‑1]. Independent measurements give a formation constant log KML of 40 for HBED, 9 log units higher than deferoxamine B (log K ≈ 31) and several orders of magnitude above serum transferrin [REFS‑3]. The Fe³⁺/Ca²⁺ selectivity ratio is also superior for HBED versus EDDHA, minimising iron displacement by calcium in calcareous soils [REFS‑2].

Stability Constant Fe(III) Chelation Agricultural Micronutrients Calcareous Soil

HBED/Fe³⁺ Maintains >80% Chelated Iron After 70 Days in Calcareous Soil, Whereas EDDHA/Fe³⁺ Stability Declines Due to Isomer Instability

In a batch incubation experiment using calcareous soils, HBED/Fe³⁺ maintained more than 80% of iron in chelated form after 70 days. In contrast, EDDHA/Fe³⁺ stability decreased significantly over the same period, attributed to retention and degradation of its lowest‑stability isomers [REFS‑1]. A two‑year field study on Prunus persica (nectarine and flat peach) confirmed that HBED/Fe³⁺ supplied iron for a longer duration than EDDHA/Fe³⁺, with sustained efficacy demonstrated by leaf SPAD index, Fe concentration, and flower analysis [REFS‑2]. In soybean, HBED/Fe³⁺ applied at an early physiological stage increased iron translocation to fruits more effectively than o,o‑EDDHA/Fe³⁺ [REFS‑1].

Soil Durability Iron Fertiliser Persistence Calcareous Soil Chelate Retention

HBED Is Uniformly Inhibitory Across Five Radical‑Generation Assays; Only 3 of 9 Chelators Achieve This Fully Protective Profile

Nine iron chelators — HBED, CP130, Desferal (deferoxamine), EDTA, pyridine‑hydrazone (CGP 43′902B), Ferrozine, CP94 (CGP 46′700), L1 (deferiprone), and rhodotorulic acid — were tested in five independent radical‑generation systems at chelator:iron molar ratios from 0.1 to 10. Only the three hexadentate compounds — HBED, CP130, and Desferal — were uniformly inhibitory ('protective') across all five systems. The remaining six chelators exhibited stimulatory (pro‑oxidant) behaviour in one or more assay systems [REFS‑1]. Additionally, HBED uniquely combines iron‑chelation with H‑donating antioxidant activity: it facilitates Fe(II) oxidation while blocking O₂•⁻‑induced reduction of Fe(III), thereby pre‑empting •OH production via the Haber‑Weiss cycle, and demonstrated cytoprotection against H₂O₂ and t‑BuOOH toxicity in V79 cells [REFS‑2].

Antioxidant Activity Radical Generation Fenton Chemistry Chelator Safety Screening

Intravenous NaHBED Does Not Depress Blood Pressure, Unlike Deferoxamine Which Causes Prompt Prolonged Hypotension in Normotensive Rats

In normotensive rats, IV bolus administration of NaHBED (the monosodium salt prepared from HBED monohydrochloride) had little effect on blood pressure or heart rate. In contrast, equimolar IV bolus administration of deferoxamine (DFO) produced a prompt, prolonged drop in blood pressure accompanied by acceleration of heart rate [REFS‑1]. This differential haemodynamic profile is critical for the treatment of acute iron poisoning, where rapid IV chelator infusion is required and DFO's cardiovascular depressant effects represent a documented clinical limitation. Notably, no systemic toxicity was observed after 14 days of IV NaHBED administration to iron‑loaded dogs, and local injection‑site irritation was eliminated by reducing the NaHBED concentration to ≤15% [REFS‑1].

Cardiovascular Safety Acute Iron Poisoning Intravenous Administration Haemodynamic Stability

HBED Suppresses P. falciparum Parasite Counts 4–5× More Potently Than Deferoxamine, and Reduces P. berghei Peak Parasitemia to 0.9% vs. 8.0% for DFO in Rats

In P. falciparum cultures in human erythrocytes, both HBED and deferoxamine suppressed parasite counts at concentrations above 5 μmol/L; however, at all concentrations tested, HBED was four to five times more effective than deferoxamine [REFS‑1]. In an in vivo rat model of P. berghei infection (40 mg/animal/day, SC, at 8‑hour intervals), peak parasitemia on day 11 was 32.8% in untreated controls, 8.0% with deferoxamine, and only 0.9% with HBED [REFS‑1]. EHPG, a structurally related phenolic chelator, caused 100% mortality between days 6–11 due to drug toxicity, whereas HBED — despite superior antiparasitic potency — did not exhibit this lethal toxicity, providing a dual efficacy/safety differentiation [REFS‑1]. The enhanced activity of HBED is attributed to its increased lipophilicity and higher ferric iron affinity relative to DFO [REFS‑1].

Antimalarial Activity Plasmodium falciparum Iron Deprivation Therapy Antiparasitic Chelation

Evidence‑Backed Application Scenarios for HBED Monohydrochloride Hydrate Procurement


Chronic Transfusional Iron Overload Therapy Development (Preclinical & Clinical Candidate)

HBED monohydrochloride hydrate serves as the precursor for NaHBED, which has demonstrated 2–3× greater iron excretion efficacy than equimolar deferoxamine by the subcutaneous route in both rodent and primate models [REFS‑1]. Its hexadentate coordination eliminates pro‑oxidant liability — a property shared with only two other chelators among nine tested [REFS‑2]. Procurement for preclinical iron‑overload programmes should prioritise the monohydrochloride hydrate salt form for its defined stoichiometry, which the Bergeron laboratory confirmed as the actual species supplied commercially [REFS‑3].

Acute Iron Poisoning Emergency Formulary Candidate

Unlike deferoxamine, which causes prompt prolonged hypotension upon IV bolus administration, NaHBED (prepared from the monohydrochloride hydrate) produces negligible haemodynamic disturbance while delivering approximately twice the iron‑excretion efficiency by either IV or SC route [REFS‑1]. This cardiovascular safety advantage, combined with the absence of systemic toxicity after 14‑day repeat dosing in dogs, positions HBED‑based formulations as a rational procurement choice for emergency and critical‑care iron‑poisoning protocols [REFS‑1].

High‑pH Calcareous Soil Iron Fertilisation (Agricultural Micronutrient Formulation)

Fe‑HBED maintains >80% chelated iron after 70 days in calcareous soil, outperforming Fe‑EDDHA whose stability declines due to isomer degradation [REFS‑1]. With a stability constant log K ≈ 39 (~100,000‑fold greater than o,o‑EDDHA), Fe‑HBED remains plant‑available up to pH 12, delivering longer‑duration iron supply to fruit trees and field crops and reducing seasonal application frequency [REFS‑2][REFS‑3]. Agricultural formulators should procure HBED monohydrochloride hydrate for conversion to Fe‑HBED chelate products targeting alkaline and calcareous soil markets.

Iron‑Chelation‑Based Antimalarial Research

HBED demonstrated 4–5× greater potency than deferoxamine in suppressing P. falciparum in human erythrocyte culture and reduced P. berghei peak parasitemia to 0.9% versus 8.0% for DFO in rats, without the lethal toxicity observed with the related chelator EHPG [REFS‑1]. These data support procurement of HBED monohydrochloride hydrate for experimental antimalarial programmes exploring iron‑deprivation strategies, where the compound's superior potency and safety profile relative to both DFO and EHPG enable more efficient study designs.

Quote Request

Request a Quote for Hbed monohydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.